molecular formula C17H19N5O2S B11255939 2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(3-ethylphenyl)acetamide

2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(3-ethylphenyl)acetamide

Cat. No.: B11255939
M. Wt: 357.4 g/mol
InChI Key: URUVXKGMWRRULO-UHFFFAOYSA-N
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Description

2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(3-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes a purine derivative and a sulfanyl group

Preparation Methods

The synthesis of 2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(3-ethylphenyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the purine derivative, followed by the introduction of the sulfanyl group and the acetamide moiety. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the purine derivative can be reduced to form alcohols.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(3-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving purine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. The purine derivative may bind to enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes. The acetamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other purine derivatives and sulfanyl-containing molecules. For example:

    Adenine: A purine derivative with a similar structure but lacking the sulfanyl group.

    Thioguanine: A purine derivative with a thiol group instead of a sulfanyl group.

    N-(3-ethylphenyl)acetamide: A simpler compound lacking the purine derivative. The uniqueness of 2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(3-ethylphenyl)acetamide lies in its combination of these functional groups, which may confer specific biological and chemical properties.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(9-ethyl-6-oxo-1H-purin-8-yl)sulfanyl]-N-(3-ethylphenyl)acetamide

InChI

InChI=1S/C17H19N5O2S/c1-3-11-6-5-7-12(8-11)20-13(23)9-25-17-21-14-15(22(17)4-2)18-10-19-16(14)24/h5-8,10H,3-4,9H2,1-2H3,(H,20,23)(H,18,19,24)

InChI Key

URUVXKGMWRRULO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(N2CC)N=CNC3=O

Origin of Product

United States

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